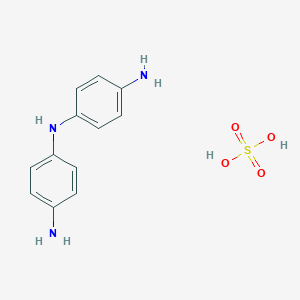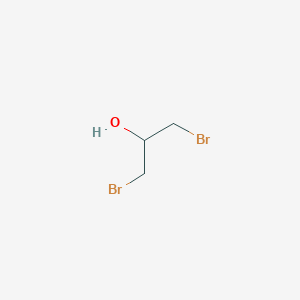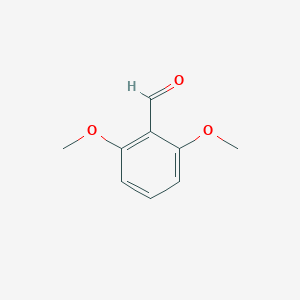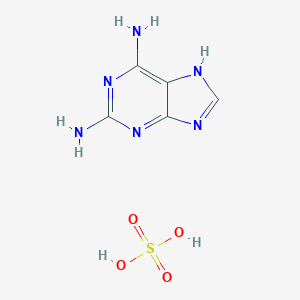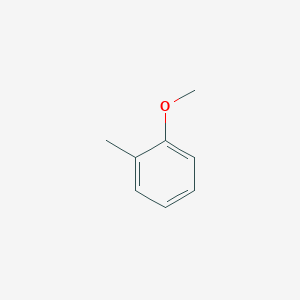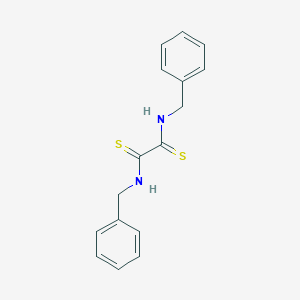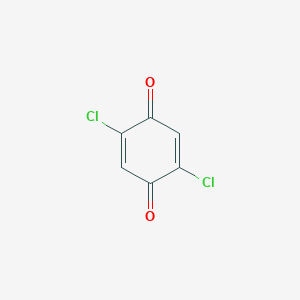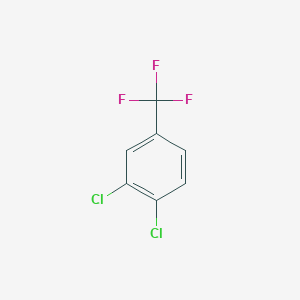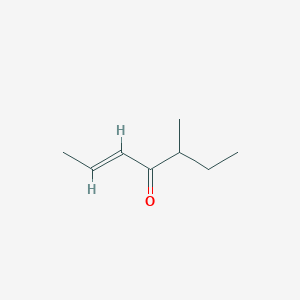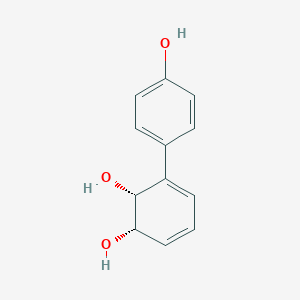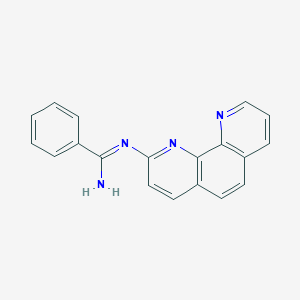
N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide, also known as Phen-DC3, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide is not fully understood. However, it is known to bind selectively to zinc ions, forming a stable complex. This complex can then interact with various enzymes and proteins, altering their activity and function. It has been suggested that the anti-cancer properties of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide may be due to its ability to disrupt zinc-dependent processes in cancer cells.
Effets Biochimiques Et Physiologiques
N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide in lab experiments is its high selectivity for zinc ions. This makes it a valuable tool for studying zinc homeostasis in cells and tissues. However, one limitation of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to detect and measure the concentration of other metal ions in biological samples. Another area of research is the development of new therapeutic agents based on this compound. These agents could be used to treat various diseases, including cancer and inflammatory diseases. Finally, further studies are needed to understand the mechanism of action of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide and to determine its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide involves the reaction of 2,9-dimethyl-1,10-phenanthroline with benzene-1,2-dicarboxylic acid and ammonium chloride. This reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of biochemistry, where it is used as a fluorescent probe to detect and measure the concentration of metal ions in biological samples. It has been shown to be highly selective for zinc ions, making it a valuable tool for studying zinc homeostasis in cells and tissues.
In pharmacology, N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been studied for its potential as a therapeutic agent. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of inflammatory diseases.
Propriétés
Numéro CAS |
132236-03-4 |
|---|---|
Nom du produit |
N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide |
Formule moléculaire |
C19H14N4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C19H14N4/c20-19(15-5-2-1-3-6-15)23-16-11-10-14-9-8-13-7-4-12-21-17(13)18(14)22-16/h1-12H,(H2,20,22,23) |
Clé InChI |
JMEYMBAUUVMVOU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)/N |
SMILES |
C1=CC=C(C=C1)C(=NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)
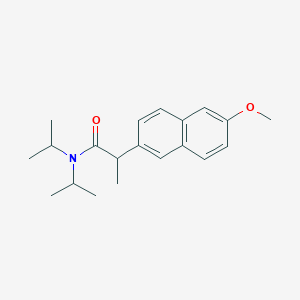
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
